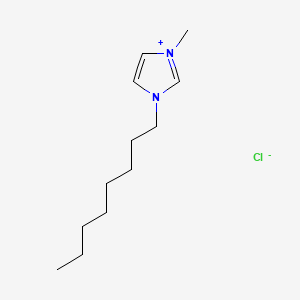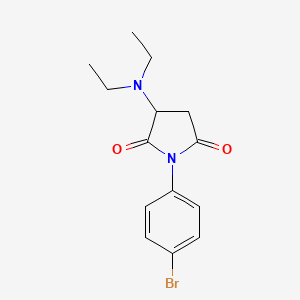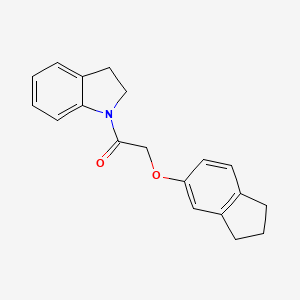
Cloruro de 1-metil-3-octilimidazolio
Descripción general
Descripción
1-Methyl-3-octylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic compounds . These properties make ionic liquids attractive alternatives to conventional solvents in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
1-Methyl-3-octylimidazolium chloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-3-octylimidazolium chloride is the aquatic organisms, specifically the water flea, Moina macrocopa . The compound has been shown to exhibit high toxicity to these organisms .
Mode of Action
1-Methyl-3-octylimidazolium chloride interacts with its targets by inhibiting their survivorship, body length, and reproduction . This inhibition exhibits a significant dose-related decrease . The compound also appears to inhibit the dehydrogenase activity of cells at concentrations above 0.2 mM, indicating that it inhibits cell activity .
Biochemical Pathways
The compound’s ability to inhibit dehydrogenase activity suggests that it may interfere with energy production pathways in cells .
Pharmacokinetics
The compound is known to be slightly soluble in water , which could influence its bioavailability.
Result of Action
The exposure of aquatic organisms to 1-Methyl-3-octylimidazolium chloride results in significant toxic effects, including decreased survivorship, reduced body length, and inhibited reproduction . These effects are dose-dependent and can persist across generations .
Action Environment
1-Methyl-3-octylimidazolium chloride is considered an eco-friendly alternative to conventional industrial solvents, but it is hard to degrade and can easily accumulate in the environment . Its emission into the atmosphere is negligible, so it causes little air pollution . Due to its relatively high water solubility, it can easily enter the aquatic environment . This environmental presence, combined with its stability and potential toxicity, suggests that the compound’s action, efficacy, and stability can be significantly influenced by environmental factors .
Análisis Bioquímico
Biochemical Properties
1-Methyl-3-octylimidazolium chloride plays a crucial role in biochemical reactions, particularly as a solvent and reaction medium. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting biochemical processes. For instance, it has been used as a reaction medium for the hydrolysis of sucrose to form hydroxymethylfurfural in the presence of hydrochloric acid and metal chloride catalysts . Additionally, 1-Methyl-3-octylimidazolium chloride can act as a structure-directing agent during the preparation of organized mesoporous alumina . These interactions highlight its versatility and importance in biochemical applications.
Cellular Effects
The effects of 1-Methyl-3-octylimidazolium chloride on various cell types and cellular processes have been studied extensively. It has been shown to exhibit high toxicity to aquatic organisms such as the water flea, Moina macrocopa . The compound can inhibit cell activity, as evidenced by a marked drop in dehydrogenase activity at higher concentrations . Furthermore, 1-Methyl-3-octylimidazolium chloride can affect the thyroid-controlled internal secretion system in zebrafish, altering thyroid hormone levels and the expression of hypothalamic-pituitary-thyroid-related genes . These findings indicate that the compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1-Methyl-3-octylimidazolium chloride exerts its effects through various binding interactions with biomolecules. For example, its adsorption on biochar is controlled by electrostatic attraction and hydrogen bonding . The compound can also interact with aromatic rings of biochar through π-π electron donor-acceptor interactions . These interactions suggest that 1-Methyl-3-octylimidazolium chloride can influence enzyme activity, either by inhibiting or activating specific enzymes, and alter gene expression through its binding properties.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Methyl-3-octylimidazolium chloride over time have been investigated in laboratory settings. It has been found that the compound is biodegradable at concentrations up to 0.2 mM, with higher concentrations inhibiting cell activity . In chronic toxicity studies, the compound exhibited significant dose-related decreases in survivorship, body length, and reproduction of Moina macrocopa . These temporal effects highlight the importance of monitoring the concentration and exposure duration of 1-Methyl-3-octylimidazolium chloride in laboratory experiments.
Dosage Effects in Animal Models
The effects of 1-Methyl-3-octylimidazolium chloride vary with different dosages in animal models. In studies on Moina macrocopa, higher concentrations of the compound resulted in significant toxicity, inhibiting survivorship, body length, and reproduction . The compound’s toxicity was also observed in zebrafish, where it affected thyroid hormone levels and gene expression . These findings suggest that while 1-Methyl-3-octylimidazolium chloride can be useful in biochemical applications, its dosage must be carefully controlled to avoid adverse effects.
Metabolic Pathways
1-Methyl-3-octylimidazolium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. Its biodegradation in activated sewage sludge has been studied, revealing that the compound can be broken down at concentrations up to 0.2 mM . The compound’s interactions with enzymes and other biomolecules can influence metabolic flux and metabolite levels, further highlighting its role in biochemical processes.
Transport and Distribution
The transport and distribution of 1-Methyl-3-octylimidazolium chloride within cells and tissues involve interactions with transporters and binding proteins. The compound’s sorption on biochar, for example, is influenced by electrostatic attraction and hydrogen bonding . These interactions can affect the compound’s localization and accumulation within cells, impacting its overall activity and function.
Métodos De Preparación
1-Methyl-3-octylimidazolium chloride can be synthesized through a straightforward reaction between 1-methylimidazole and 1-chlorooctane . The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or toluene. The product is then purified through recrystallization or column chromatography to obtain the desired ionic liquid .
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the product meets the required specifications .
Análisis De Reacciones Químicas
1-Methyl-3-octylimidazolium chloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to enhance reaction rates . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazolium salts and their derivatives .
Comparación Con Compuestos Similares
1-Methyl-3-octylimidazolium chloride is unique among ionic liquids due to its specific combination of a long alkyl chain and an imidazolium cation . Similar compounds include:
1-Butyl-3-methylimidazolium chloride: This compound has a shorter alkyl chain, resulting in different solubility and thermal properties.
1-Ethyl-3-methylimidazolium chloride: Another similar compound with a shorter alkyl chain, used in different applications due to its distinct properties.
1-Dodecyl-3-methylimidazolium chloride: This compound has a longer alkyl chain, leading to higher hydrophobicity and different solubility characteristics.
The uniqueness of 1-Methyl-3-octylimidazolium chloride lies in its balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.ClH/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-12H,3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFBEEDAZHXDHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047873 | |
| Record name | 1-Methyl-3-octylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64697-40-1 | |
| Record name | 1-Octyl-3-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64697-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-octylimidazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-octylimidazolium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-3-octylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-n-octylimidazolium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-3-octylimidazolium chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R6C755MN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-methyl-3-octylimidazolium chloride?
A1: The molecular formula is C12H21ClN2 and its molecular weight is 228.78 g/mol.
Q2: How does 1-methyl-3-octylimidazolium chloride interact with water?
A2: 1-methyl-3-octylimidazolium chloride is highly soluble in water. Studies have shown that its interaction with water disrupts the typical hydrogen bonding network of water, influencing its viscosity and other physicochemical properties. [, , ]
Q3: Does 1-methyl-3-octylimidazolium chloride exhibit any specific interactions with biomolecules?
A3: Yes, research has demonstrated interactions with proteins and lipids. For example, it has been shown to influence the stability and activity of lysozyme, potentially by binding at its active site. [] It has also been shown to affect the phase transition temperature and fluidity of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) liposomes. []
Q4: How does the alkyl chain length of imidazolium-based ionic liquids affect their interactions with biological systems?
A4: Studies comparing 1-methyl-3-octylimidazolium chloride with similar ionic liquids possessing shorter alkyl chains suggest that increasing the chain length enhances hydrophobicity and alters interactions with biomolecules. This can be observed in its effect on protein refolding and liposome properties. [, ]
Q5: What are some applications of 1-methyl-3-octylimidazolium chloride?
A5: 1-methyl-3-octylimidazolium chloride has been investigated for various applications, including:* Solvent for chemical reactions: It can dissolve various organic and inorganic compounds, making it suitable for use as a solvent in chemical synthesis and catalysis. [, , ]* Electrolyte component: Its ionic conductivity makes it potentially useful as a component in electrochemical devices such as batteries and capacitors. [, ]* Nanomaterial synthesis: It has shown promise as a template or structure-directing agent in the synthesis of nanomaterials with controlled morphology and properties. []
Q6: Has 1-methyl-3-octylimidazolium chloride been investigated for its catalytic properties?
A7: Yes, research has explored its use as a solvent and potential catalyst in various chemical reactions. For example, it has been studied for its ability to facilitate the production of hydroxymethylfurfural from sucrose. []
Q7: Have computational methods been used to study 1-methyl-3-octylimidazolium chloride?
A8: Yes, molecular dynamics simulations have been employed to investigate its interactions with proteins like lysozyme. These simulations can provide insights into the binding mechanism and conformational changes induced by the ionic liquid. [, , ]
Q8: What is the environmental fate of 1-methyl-3-octylimidazolium chloride?
A9: Studies have focused on its biodegradation potential and sorption behavior in soil and activated sludge. Research indicates that it can be significantly sorbed onto solids, potentially limiting its mobility in the environment but also impacting its bioavailability for degradation. [, , , ]
Q9: What are the potential toxicological effects of 1-methyl-3-octylimidazolium chloride on aquatic organisms?
A11: Research suggests that 1-methyl-3-octylimidazolium chloride can negatively impact aquatic organisms like zebrafish and loach. Studies have reported effects on embryonic development, thyroid hormone levels, oxidative stress, and genotoxicity. [, , ]
Q10: Are there any strategies to mitigate the potential environmental risks associated with 1-methyl-3-octylimidazolium chloride?
A12: Research suggests that electrochemical wastewater treatment could be a potential strategy for degrading 1-methyl-3-octylimidazolium chloride and potentially other non-biodegradable ionic liquids. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224800.png)

![N-(3-bromophenyl)-2-[[5-(7-methoxy-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224802.png)
![2-[4-chloro-5-(cyclopentylsulfamoyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B1224803.png)
![1-[4-[[4-(2-Chloro-6-nitrophenoxy)phenyl]methoxy]phenyl]ethanone](/img/structure/B1224804.png)
![2-[3-[(2-Chlorophenyl)methyl]-2-imino-1-benzimidazolyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1224806.png)
![(2E)-N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B1224808.png)
![3-(1-Benzotriazolylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1224809.png)
![1-[1-Naphthalenyl(oxo)methyl]-3-indolecarboxylic acid methyl ester](/img/structure/B1224810.png)
![N-[3-[2-(1-cyclohexenyl)ethylamino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1224813.png)

![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)

